molecular formula C₁₆H₂₁N₃O B139125 (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine CAS No. 57830-29-2

(2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine

Cat. No. B139125
CAS RN: 57830-29-2
M. Wt: 271.36 g/mol
InChI Key: MLZJQYLMBLQQRV-UHFFFAOYSA-N
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Description

“(2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine” is a chemical compound with the molecular formula C16H21N3O. It has an average mass of 271.357 Da and a monoisotopic mass of 271.168457 Da . This compound is a metabolite of the antihistamine Pyrilamine.


Synthesis Analysis

The synthesis of this compound has been studied in the context of microbial transformations. In one study, fourteen fungi were found to metabolize pyrilamine, a related compound. Two Cunninghamella elegans strains transformed essentially all of the pyrilamine added after 144 hours .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a phenol group, and a dimethylaminoethyl group .


Chemical Reactions Analysis

In the aforementioned study, the major metabolite was identified as 2-[(2-dimethyloxyaminoethyl)(p-methoxybenzyl)amino]pyridine, an N-oxide derivative of pyrilamine. Other metabolites identified were 2-[(2-dimethylaminoethyl)(p-hydroxybenzyl)amino]pyridine, 2-[(2-methylaminoethyl)(p-methoxybenzyl)amino]pyridine, and 2-[(2-methylaminoethyl)(p-hydroxybenzyl)amino]pyridine. These metabolites represent O-demethylated, N-demethylated, and O- and N-demethylated derivatives of pyrilamine, respectively .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 440.5±40.0 °C at 760 mmHg, and a flash point of 220.2±27.3 °C. It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds. Its ACD/LogP is 2.10 .

Scientific Research Applications

Antihistamine Properties

Pyrilamine is primarily recognized as an antihistamine. It exerts its effects by blocking histamine receptors, thereby alleviating allergic reactions, itching, and symptoms related to histamine release. Researchers have explored its use in treating allergic rhinitis, urticaria, and other hypersensitivity reactions .

Microbial Transformation Studies

Microorganisms play a crucial role in metabolizing pyrilamine. For instance, certain strains of Cunninghamella elegans can transform pyrilamine into various metabolites. Notably, these metabolites include:

These microbial transformations provide insights into potential mammalian metabolites and aid in toxicological studies .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine involves the reaction of 2-bromo-5-nitropyridine with 2-(2-dimethylaminoethyl)phenol to form a key intermediate, which is then coupled with p-hydroxybenzaldehyde using a palladium-catalyzed cross-coupling reaction. The resulting intermediate is then reduced to yield the final product.", "Starting Materials": [ "2-bromo-5-nitropyridine", "2-(2-dimethylaminoethyl)phenol", "p-hydroxybenzaldehyde" ], "Reaction": [ "Step 1: 2-bromo-5-nitropyridine is reacted with 2-(2-dimethylaminoethyl)phenol in the presence of a base, such as potassium carbonate, to form the key intermediate, 2-(2-dimethylaminoethyl)(5-nitropyridin-2-yl)phenol.", "Step 2: The key intermediate is then coupled with p-hydroxybenzaldehyde using a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to form the intermediate, (2-(2-dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine.", "Step 3: The intermediate is then reduced, using a reducing agent such as sodium borohydride or lithium aluminum hydride, to yield the final product, (2-(2-dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine." ] }

CAS RN

57830-29-2

Product Name

(2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine

Molecular Formula

C₁₆H₂₁N₃O

Molecular Weight

271.36 g/mol

IUPAC Name

3-[2-(dimethylamino)ethyl]-4-[(pyridin-2-ylamino)methyl]phenol

InChI

InChI=1S/C16H21N3O/c1-19(2)10-8-13-11-15(20)7-6-14(13)12-18-16-5-3-4-9-17-16/h3-7,9,11,20H,8,10,12H2,1-2H3,(H,17,18)

InChI Key

MLZJQYLMBLQQRV-UHFFFAOYSA-N

SMILES

CN(C)CCC1=C(C=CC(=C1)O)CNC2=CC=CC=N2

Canonical SMILES

CN(C)CCC1=C(C=CC(=C1)O)CNC2=CC=CC=N2

Other CAS RN

57830-29-2

synonyms

4-[[[2-(Dimethylamino)ethyl]-2-pyridinylamino]methyl]phenol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine identified as a metabolite of pyrilamine?

A1: Researchers incubated the antihistamine pyrilamine with the fungus Cunninghamella elegans ATCC 9245 for 48 hours. [] They then extracted organic-soluble metabolites and separated them using HPLC. The structure of (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine was confirmed by comparing its chromatographic behavior, mass spectrum, and 1H-NMR spectrum to those of an authentic compound. [] This metabolite represents an O-demethylated derivative of pyrilamine. []

Q2: What is the significance of identifying microbial metabolites like (2-(2-Dimethylaminoethyl)(p-hydroxybenzyl)amino)pyridine in drug metabolism studies?

A2: Identifying metabolites produced by microorganisms like Cunninghamella elegans can provide valuable insights into potential mammalian drug metabolism pathways. [] This approach can offer a faster and more cost-effective way to generate and study potential human metabolites of pharmaceuticals, aiding in toxicological studies and drug development. []

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